

A Clinical Comparison of Indisperse and Dispersalloy Dental Amalgams

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Compound of Interest

Compound Name: *Indisperse*

Cat. No.: *B038167*

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For researchers, scientists, and professionals in drug development, a thorough understanding of the clinical performance of dental restorative materials is paramount. This guide provides a comparative analysis of two high-copper dental amalgam alloys: **Indisperse** and Dispersalloy. The comparison is based on available clinical trial data, focusing on performance metrics such as marginal integrity, surface texture, and luster.

Executive Summary

Both **Indisperse** and Dispersalloy are high-copper dental amalgams designed for durable restorations. Clinical studies indicate that both materials exhibit clinically acceptable performance over several years. The primary distinction lies in the composition of **Indisperse**, which includes indium to enhance its physical properties. While some studies suggest a slight improvement in marginal integrity with **Indisperse**, the differences are not consistently statistically significant.

Data Presentation

The following tables summarize the key features and clinical performance of **Indisperse** and Dispersalloy based on available data.

Table 1: Composition of **Indisperse** and Dispersalloy

Component	Indisperse	Dispersalloy
Base Alloy	High-copper, dispersed-phase	High-copper, dispersed-phase
Key Additive	5% or 10% admixed Indium	-
Particle Type	Admixture of lathe-cut and spherical particles	Admixture of lathe-cut and silver/copper eutectic spheres[1][2]

Table 2: Summary of Clinical Performance from a 5-Year Study

Clinical Parameter	Indisperse (5% & 10% Indium)	Dispersalloy
Marginal Fracture	Slightly less fracture than Dispersalloy (not clinically significant)	Baseline for comparison
Texture & Luster	No clinically or statistically significant difference compared to Dispersalloy	No clinically or statistically significant difference compared to Indisperse

Table 3: Summary of Clinical Performance from a 30-Month Study

Clinical Parameter	Indisperse (5% & 10% Indium)	Dispersalloy
Marginal Breakdown	Slightly less marginal breakdown	Baseline for comparison
Appearance	Slightly darker	-
Surface Texture	Slightly rougher	-
Overall Assessment	All restorations were well within the clinically acceptable range	All restorations were well within the clinically acceptable range

Experimental Protocols

The clinical evaluation of **Indisperse** and Dispersalloy restorations was conducted using established methodologies, most notably the Ryge criteria for clinical evaluation.

Ryge Criteria for Clinical Evaluation

The Ryge criteria, also known as the United States Public Health Service (USPHS) criteria, is a standardized system for the direct clinical evaluation of dental restorations.^{[3][4][5]} This system assesses various characteristics of a restoration, assigning a rating of Alfa (ideal), Bravo (acceptable), Charlie (unacceptable, requires replacement for preventive reasons), or Delta (unacceptable, requires immediate replacement).^{[3][4]}

The primary criteria relevant to the comparison of **Indisperse** and Dispersalloy include:

- **Marginal Adaptation/Integrity:** This assesses the junction between the restoration and the tooth structure for any gaps or discrepancies that could lead to leakage and secondary caries. Evaluation is performed visually and with a dental explorer.
- **Anatomic Form:** This evaluates how well the restoration reproduces the original contours of the tooth, ensuring proper function and occlusion.
- **Surface Texture:** This assesses the smoothness of the restoration's surface. A rough surface can be more prone to plaque accumulation and staining.
- **Luster:** This evaluates the shininess or reflectivity of the restoration's surface.

Clinical Trial Methodology

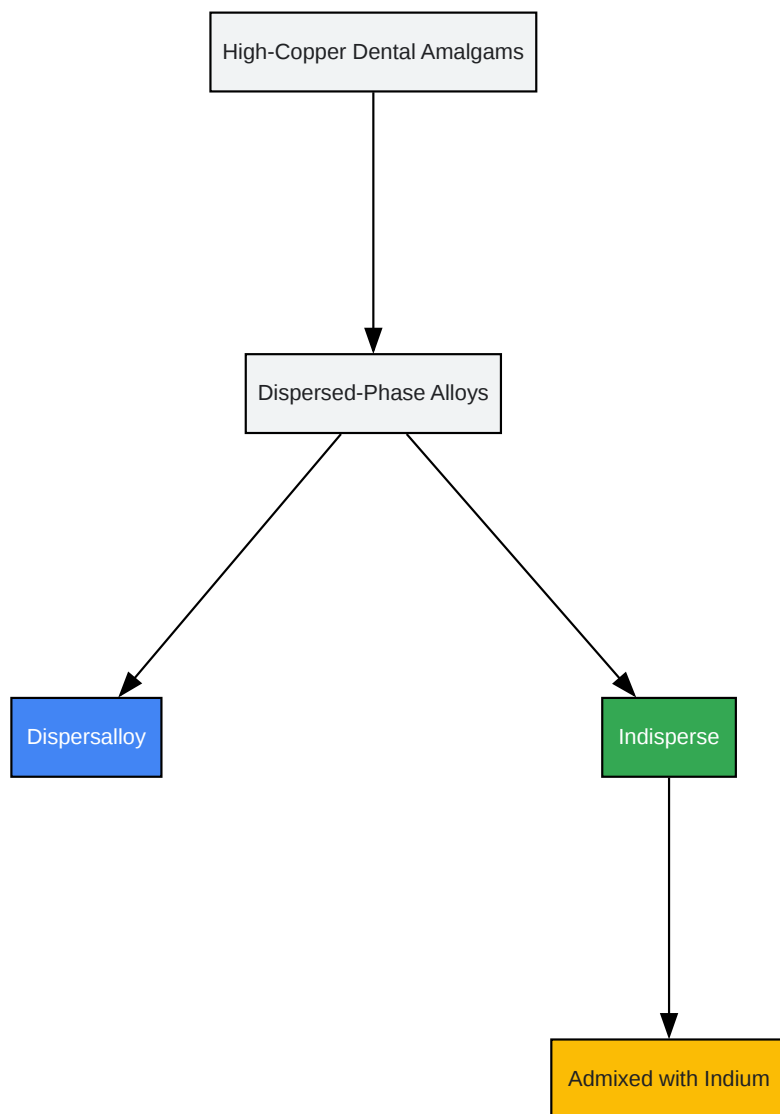
While the full detailed protocols of the head-to-head clinical trials are not publicly available, a general methodology for such studies can be outlined:

- **Patient Selection:** A cohort of patients requiring Class I or Class II restorations is recruited.
- **Randomization:** Patients are randomly assigned to receive either **Indisperse** or Dispersalloy restorations.

- **Restoration Placement:** All restorations are placed by calibrated operators following the manufacturer's instructions for each material.
- **Baseline Evaluation:** Shortly after placement, the restorations are evaluated according to the Ryge criteria to establish a baseline.
- **Follow-up Evaluations:** Patients are recalled at regular intervals (e.g., 6 months, 1 year, 2 years, 5 years) for follow-up evaluations using the same criteria.
- **Data Analysis:** The data collected at each follow-up point is statistically analyzed to compare the performance of the two materials over time.

Visualizations

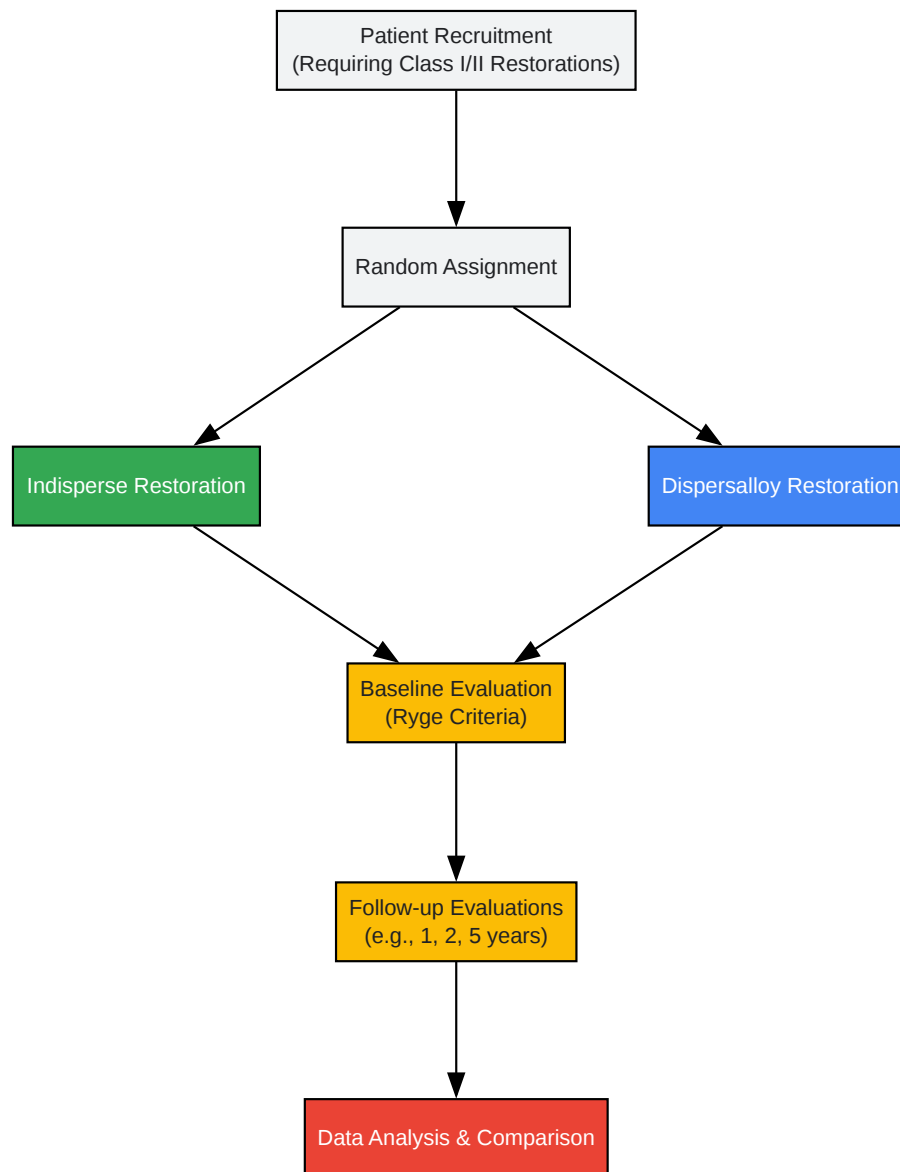
Logical Relationship of High-Copper Amalgams



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Caption: Classification of **Indisperse** and Dispersalloy as high-copper, dispersed-phase dental amalgams.

Experimental Workflow for Clinical Comparison



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Caption: A typical workflow for a clinical trial comparing dental restorative materials.

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